
2-Ethyl-2-methylazetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-2-methylazetidine is a four-membered nitrogen-containing heterocycle. It is a derivative of azetidine, characterized by the presence of an ethyl group and a methyl group attached to the nitrogen atom. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 2-Ethyl-2-methylazetidine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 1,3-bis-triflate can lead to the formation of the azetidine ring . Another method involves the chemoselective reduction of N-Boc azetidine-2-carboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and production scale.
化学反応の分析
Types of Reactions: 2-Ethyl-2-methylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the azetidine ring.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted azetidines.
科学的研究の応用
2-Ethyl-2-methylazetidine has numerous applications in scientific research:
作用機序
The mechanism of action of 2-Ethyl-2-methylazetidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and reactivity. These modifications can influence its interaction with biological molecules and systems, leading to specific biological effects .
類似化合物との比較
2-Ethyl-2-methylazetidine can be compared with other similar compounds, such as:
Uniqueness: this compound is unique due to its specific substitution pattern and the resulting chemical properties
特性
分子式 |
C6H13N |
|---|---|
分子量 |
99.17 g/mol |
IUPAC名 |
2-ethyl-2-methylazetidine |
InChI |
InChI=1S/C6H13N/c1-3-6(2)4-5-7-6/h7H,3-5H2,1-2H3 |
InChIキー |
GOGSYMAYQUIPOG-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCN1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13496437.png)
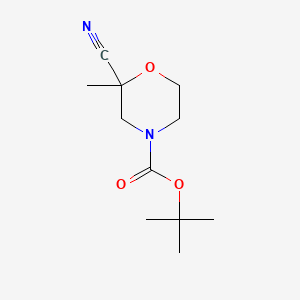
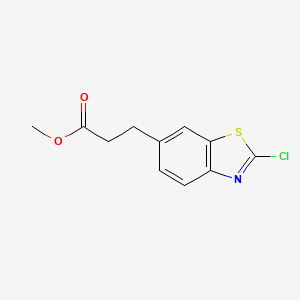
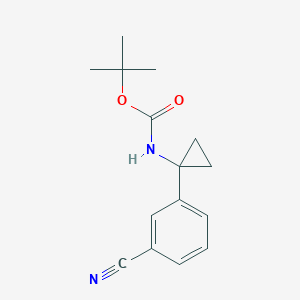
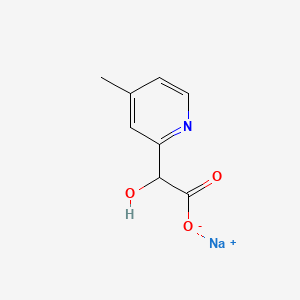
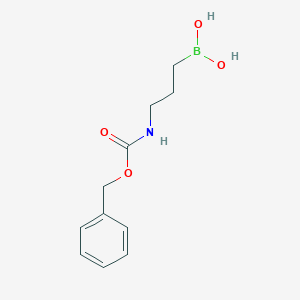

![{8,8-Difluorodispiro[2.0.3^{4}.1^{3}]octan-6-yl}methanethiol](/img/structure/B13496488.png)
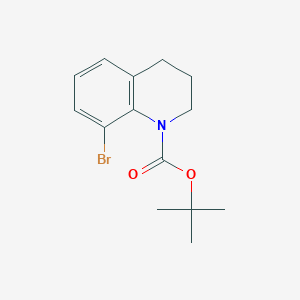
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]oxathiine 4,4-dioxide](/img/structure/B13496500.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dichlorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13496507.png)

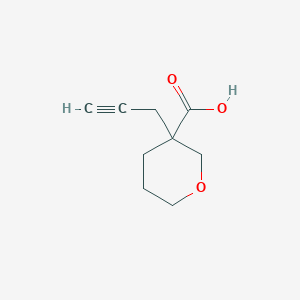
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid](/img/structure/B13496528.png)
